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INCB40093

Cat. No.: B1574355
Attention: For research use only. Not for human or veterinary use.
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Description

INCB40093, also known as Dezapelisib, is a potent, selective, and synthetically derived small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform . Its high selectivity for PI3Kδ, an isoform near-exclusively expressed in hematopoietic cells, makes it a valuable tool for investigating B-cell biology and the pathogenesis of B-cell malignancies . The compound exerts its mechanism by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit, thereby suppressing the PI3K/AKT/mTOR signaling pathway—a key oncogenic driver in cancers like chronic lymphocytic leukemia (CLL) and follicular lymphoma . Preclinical studies demonstrate that this compound induces caspase-dependent apoptosis in malignant B-cells and disrupts critical prosurvival signals from the tumor microenvironment, providing a strong rationale for its use in hematological oncology research . With a molecular weight of 421.11 g/mol and compliance with Lipinski's rules, it exhibits favorable drug-like properties for research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H38N6O

Appearance

Solid powder

Synonyms

INCB40093;  INCB-40093;  INCB 40093.; unknown

Origin of Product

United States

Preclinical Characterization of Incb40093 As a Pi3kδ Inhibitor

Discovery and Development Context of INCB40093

This compound, also identified as dezapelisib (B607080), represents a novel, potent, and selective small molecule inhibitor specifically targeting phosphatidylinositol 3-kinase delta (PI3Kδ). researchgate.netrsc.org This compound was developed by Incyte Corporation, a biopharmaceutical company primarily focused on oncology. researchgate.netedgar-online.com The rationale for its development stemmed from the critical role of PI3Kδ as a signaling molecule in B cells, making it an attractive therapeutic target for various B-cell malignancies. researchgate.net

This compound progressed into clinical evaluation, demonstrating promising efficacy in patients with Hodgkin's lymphoma during early clinical studies. researchgate.net It entered Phase 1 evaluation for the treatment of refractory B-cell malignancies. nih.gov During its development, this compound was investigated both as a monotherapy and in combination with INCB39110, a Janus kinase 1 (JAK1) inhibitor, for B-lymphoid malignancies. edgar-online.comq4cdn.comclinicaltrials.gov However, the development of dezapelisib was eventually discontinued (B1498344) in a Phase 2 study for relapsed or refractory Hodgkin lymphoma, attributed to the evolving treatment landscape at the time. rsc.org

Inhibitory Selectivity and Potency Profile

Biochemical Kinase Inhibition Assays of PI3K Isoforms

In biochemical assays, this compound has demonstrated potent inhibitory activity against the PI3Kδ kinase. researchgate.net A key characteristic of this compound is its remarkable selectivity profile. It exhibits 74 to over 900-fold selectivity against other members of the PI3K family, specifically PI3Kα, PI3Kβ, and PI3Kγ. researchgate.netmedkoo.com This high degree of specificity for the delta isoform is crucial for minimizing off-target effects and potential toxicities associated with broader PI3K inhibition. biorxiv.org

The following table summarizes the inhibitory selectivity of this compound against PI3K isoforms:

PI3K IsoformSelectivity (Fold-inhibition vs. PI3Kδ)
PI3Kδ1
PI3Kα74 - >900
PI3Kβ74 - >900
PI3Kγ74 - >900

Pan-Kinase Screening and Off-Target Activity Assessment

Beyond its selectivity within the PI3K family, this compound has undergone extensive pan-kinase screening to assess its broader off-target activity. When tested at a concentration of 1 μM, this compound showed minimal inhibition, specifically less than 30% inhibition, across a broad panel of 196 other kinases. medkoo.com This finding indicates a favorable off-target activity profile, suggesting that this compound is highly selective for PI3Kδ and is unlikely to significantly interfere with the function of a wide range of other kinases at therapeutically relevant concentrations. medkoo.comnih.govbiorxiv.org

Molecular Mechanism of Action in Preclinical Models

Modulation of Downstream Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-κB)

This compound exerts its therapeutic effects by inhibiting PI3Kδ-mediated functions, which are critical for the survival and proliferation of B cells, including those in malignancies. researchgate.net In vitro and ex vivo studies utilizing primary B cells, cell lines derived from B-cell malignancies, and human whole blood have demonstrated that this compound effectively inhibits these PI3Kδ-dependent processes. researchgate.net

The PI3K/AKT/mTOR signaling pathway is a fundamental intracellular cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and is frequently dysregulated in various human cancers. oncotarget.commdpi.com PI3Kδ plays a pivotal role in orchestrating several signaling pathways in both normal and malignant B cells, activated by receptors such as the B-cell antigen receptor (BCR), Fc-gamma receptor (FcγR), Toll-like receptors (TLR), C-X-C chemokine receptors (CXCR4/5), and the tumor necrosis factor (TNF) receptor family. nih.gov

AKT (Protein Kinase B) is recognized as the most thoroughly characterized downstream effector of PI3Kδ and serves as a central modulator of PI3K-regulated oncogenic signaling. nih.gov By inhibiting PI3Kδ, this compound leads to a reduction in the activation of this crucial pathway. For instance, in a Phase 1 clinical trial, dezapelisib (this compound) demonstrated almost complete inhibition of the PI3Kδ pathway, evidenced by approximately 90% reduction in phosphorylated AKT (pAKT). rsc.org

Furthermore, the inhibition of the PI3K/AKT pathway is associated with the suppression of nuclear factor kappa light-chain enhancer of activated B cells (NF-κB) signaling. researchgate.netnih.gov NF-κB is a central transcription factor implicated in cancer progression and the acquisition of drug resistance, and it interacts with the PI3K/AKT/mTOR pathway, being downstream of AKT. nih.gov this compound specifically blocks the proliferation of primary B cells that is induced by the activation of PI3Kδ-mediated signaling through key receptors like BCR and CD40. medkoo.com Additionally, this compound has been shown to inhibit the production of inflammatory chemokines and cytokines, such as macrophage inflammatory protein-1 beta (MIP-1β) and tumor necrosis factor-beta (TNF-β), from a B cell line, suggesting its potential to modulate the tumor microenvironment. researchgate.net

Impact on Phosphatidylinositol-3,4,5-Trisphosphate (B10852661) (PIP3) Production

The molecular mechanism of action of PI3Kδ inhibitors like this compound directly involves the regulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) production. Class I PI3K catalytic subunits, including PI3Kδ, are lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) at the D-3 position of the inositol (B14025) ring, thereby generating PIP3. biorxiv.orgaacrjournals.orgidrblab.netucsd.edu

PIP3 functions as a critical second messenger within the cell. Its accumulation at the plasma membrane serves as an anchoring point, recruiting and activating various downstream signaling proteins that contain pleckstrin homology (PH) domains, such as AKT and PDK1. biorxiv.orgaacrjournals.orgidrblab.netnih.gov These recruited proteins then initiate diverse signaling cascades that regulate cellular processes like growth, survival, proliferation, and motility. idrblab.net Therefore, by potently inhibiting PI3Kδ, this compound effectively reduces the production of PIP3. This reduction in PIP3 levels subsequently impairs the membrane recruitment and activation of key downstream effectors like AKT, thereby disrupting the pro-survival and proliferative signaling pathways characteristic of B-cell malignancies. nih.gov

Preclinical Efficacy Studies of Incb40093 in Disease Models

In Vitro Antiproliferative Activity against Human B-cell Tumor Cell Lines

INCB40093 has been shown to inhibit the proliferation of various human B-cell tumor cell lines. Studies have demonstrated that the compound effectively curtails the growth of cell lines derived from B-cell malignancies. nih.govresearchgate.net This antiproliferative effect is a direct consequence of the inhibition of the PI3Kδ pathway, which is crucial for the survival and proliferation of these malignant cells. The compound's activity was found to be specific to lymphoid cell lines, with no significant impact on the growth of nonlymphoid cell lines. nih.gov

Ex Vivo Studies with Primary B Cells from Malignancies

The efficacy of this compound has also been assessed in ex vivo studies using primary B-cells obtained from patients with B-cell malignancies. nih.govresearchgate.net These experiments, which use patient-derived cells, provide a more clinically relevant model for evaluating drug activity. In these studies, this compound demonstrated the ability to inhibit PI3Kδ-mediated functions, including crucial cell signaling pathways and cellular proliferation. nih.govresearchgate.net This suggests that this compound can effectively target malignant B-cells directly from patients, further supporting its therapeutic potential.

In Vivo Antitumor Efficacy in Non-Human Xenograft Models

The antitumor effects of this compound have been confirmed in in vivo xenograft models, where human tumor cells are implanted into immunocompromised animal models.

As a single agent, this compound has demonstrated significant activity in inhibiting tumor growth in xenograft models of hematological cancers. nih.govresearchgate.net Specifically, in a Pfeiffer cell xenograft model, which represents a form of non-Hodgkin's lymphoma, treatment with this compound led to a notable reduction in tumor progression. nih.gov This provides strong evidence of its potential as a standalone therapy for certain B-cell malignancies.

The therapeutic potential of this compound is further enhanced when used in combination with standard chemotherapeutic agents. Preclinical studies have shown that this compound can potentiate the antitumor effects of bendamustine (B91647), a clinically relevant chemotherapy agent. nih.govresearchgate.net In the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma, the combination of this compound and bendamustine resulted in a more profound inhibition of tumor growth than either agent alone. nih.gov This synergistic interaction suggests that this compound could be a valuable component of combination therapy regimens.

Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment. The compound was found to inhibit the production of key cytokines from a B-cell line, including macrophage-inflammatory protein-1β (MIP-1β) and tumor necrosis factor-β (TNF-β). nih.gov These cytokines are known to play a role in creating a supportive microenvironment for tumor growth and survival. By inhibiting their production, this compound may disrupt this supportive niche, further contributing to its antitumor activity. nih.gov

Analysis of Resistance Mechanisms and Combination Strategies in Preclinical Research

Investigation of Primary and Acquired Resistance Mechanisms to PI3Kδ Inhibitors in Preclinical Models

Resistance to PI3Kδ inhibitors, including INCB40093, can arise through various cellular adaptations, impacting the sustained efficacy of these targeted agents in preclinical models.

PIK3CA Gain-of-Function Mutations Gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are a well-established mechanism contributing to aberrant PI3K pathway activation and have been implicated in resistance to various targeted therapies, including other PI3K pathway inhibitors hiv.govwikipedia.orgwikipedia.orgwikidata.orgnewdrugapprovals.orgpharmakb.com. While direct preclinical data specifically linking PIK3CA gain-of-function mutations to resistance against this compound are not extensively detailed, studies on PI3K inhibitors in general highlight that such mutations can lead to sustained activation of downstream effectors like AKT, thereby potentially bypassing the inhibitory effects of PI3Kδ-selective compounds wikidata.org. Preclinical observations suggest that tumors harboring PIK3CA mutations may exhibit altered sensitivity to PI3K pathway inhibitors, with some studies indicating that PI3K inhibitors can be effective in overcoming resistance caused by PIK3CA mutations hiv.govnewdrugapprovals.orgpharmakb.commrc.ac.uk.

MYC Overexpression Overexpression of the MYC oncogene represents a significant mechanism of resistance to PI3Kδ inhibitors in preclinical models. Research with parsaclisib (B560406) (INCB050465), another PI3Kδ inhibitor, demonstrated that diffuse large B-cell lymphoma (DLBCL) cell lines overexpressing MYC were insensitive to proliferation blockade induced by PI3Kδ signaling inhibition nih.gov. This suggests that MYC overexpression can confer a bypass mechanism, allowing cancer cells to maintain proliferative activity despite PI3Kδ inhibition. Crucially, this resistance could be mitigated by suppressing MYC gene transcription, highlighting MYC as a critical node in adaptive resistance to PI3Kδ inhibition nih.gov. MYC overexpression is a common event across many cancer types and is broadly associated with therapy resistance, emphasizing its role as a key factor in tumor progression and therapeutic response mims.comnih.govguidetopharmacology.org.

Rational Design of Preclinical Combination Therapies

To overcome resistance and enhance the anti-tumor efficacy of this compound and other PI3Kδ inhibitors, rational combination strategies are being actively explored in preclinical research.

The simultaneous inhibition of both PI3Kδ and Janus Kinase (JAK) pathways holds promise due to their convergent roles in tumor cell proliferation and survival, particularly in B-cell malignancies citeab.com. Preclinical and early clinical studies have investigated the combination of this compound with the selective JAK1 inhibitor Itacitinib (INCB039110) wikipedia.orgciteab.comwikidata.orgwikipedia.orgwikipedia.org. This combination has shown promising activity in models of B-cell lymphomas, including classic Hodgkin lymphoma (cHL) and non-germinal center B-cell-like DLBCL citeab.com. Furthermore, preclinical observations suggest that the combination of this compound with Itacitinib may lead to a reduction in the hepatotoxicity observed with this compound monotherapy, indicating a potentially improved safety profile for the combination newdrugapprovals.org.

The c-Myc oncogene is a master transcription factor frequently deregulated in various human cancers, including lymphomas, and its overexpression is linked to unfavorable outcomes guidetopharmacology.orguni.lu. Strategies to target c-Myc are of significant interest. While this compound itself has not been explicitly described as a dual PI3K/CK-1 inhibitor, another novel PI3Kδ inhibitor, TGR-1202 (Umbralisib), has demonstrated dual PI3Kδ and Casein Kinase 1 epsilon (CK1ε) inhibitory activity wikipedia.orgnewdrugapprovals.orgmrc.ac.ukguidetopharmacology.orgnewdrugapprovals.orguni.lucenmed.comnih.govnih.govlabsolu.caguidetoimmunopharmacology.orgmrc.ac.ukharvard.edujkchemical.com. This dual inhibition by TGR-1202 synergized with the proteasome inhibitor carfilzomib (B1684676) to suppress c-Myc translation and its dependent transcription in preclinical models of lymphoma, leukemia, and myeloma guidetopharmacology.orguni.lulabsolu.caguidetoimmunopharmacology.org. This suggests that targeting CK1ε in conjunction with PI3Kδ inhibition can be a rational strategy to address c-Myc-overexpressing cancers, even if this compound does not possess intrinsic CK1ε inhibitory activity, by exploring combinations with specific CK1 inhibitors or compounds with dual functionality.

Conventional Chemotherapy Preclinical studies have demonstrated the ability of this compound to sensitize cancer cells to conventional chemotherapeutic agents. Specifically, this compound has been shown to potentiate the anti-tumor growth effect of bendamustine (B91647) in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma wikipedia.org. This finding supports the rationale for combining PI3Kδ inhibitors with standard chemotherapy to enhance therapeutic outcomes and potentially overcome resistance to single-agent chemotherapy.

Histone Deacetylase (HDAC) Inhibitors Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that can modulate gene expression and induce cell death in cancer cells. Preclinical investigations have revealed synergistic anti-tumor activity when PI3Kδ inhibitors are combined with HDAC inhibitors. For instance, the PI3Kδ inhibitor GS-1101 (idelalisib) in combination with HDAC inhibitors such as panobinostat (B1684620) and suberoylanilide hydroxamic acid (SAHA, also known as vorinostat) has shown synergistic inhibition of proliferation and induction of apoptosis in various B-cell lymphoma cell lines and primary non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cells citeab.comcenmed.comnih.gov. This synergistic effect is attributed to the ability of PI3K signaling interference to dramatically increase HDAC inhibitor-mediated apoptosis citeab.com.

The intricate signaling networks within cancer cells suggest that targeting multiple pathways simultaneously can lead to enhanced efficacy and overcome compensatory resistance mechanisms.

BTK Inhibitors Bruton's tyrosine kinase (BTK) is another critical kinase in the B-cell receptor (BCR) signaling pathway, making BTK inhibitors a logical combination partner for PI3Kδ inhibitors in B-cell malignancies. Preclinical studies have demonstrated synergistic anti-tumor effects when PI3Kδ inhibitors (such as idelalisib (B1684644) or umbralisib) are combined with BTK inhibitors (including ONO/GS-4059, acalabrutinib, or TG-1701) nih.govnih.govwikidata.orgebi.ac.ukresearchgate.netabcam.com. This dual inhibition has shown the potential to enhance efficacy and overcome drug resistance in various preclinical models of B-cell malignancies nih.govnih.govwikidata.orgebi.ac.uk.

mTOR Inhibitors The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and dual inhibition of PI3K and mTOR has emerged as a promising strategy. While this compound is a PI3Kδ-selective inhibitor, the principle of combining PI3K inhibition with mTOR inhibition is well-supported by preclinical data. Dual PI3K/mTOR inhibitors (e.g., dactolisib, PQR309, paxalisib) have shown potent anti-tumor activity in various cancer models, including lymphomas nih.govwikipedia.orgciteab.comnih.govebiohippo.comguidetopharmacology.org. These combinations aim to more comprehensively suppress the PI3K pathway and prevent feedback activation loops that can limit the efficacy of single-agent PI3K or mTOR inhibitors nih.govwikipedia.orgciteab.comnih.govnih.govguidetopharmacology.orgguidetopharmacology.orgebi.ac.ukharvard.edu.

Syk Inhibitors Spleen tyrosine kinase (Syk) is another key component of the BCR signaling pathway. Preclinical investigations have explored the combination of PI3Kδ inhibitors with Syk inhibitors. For instance, the combination of the PI3Kδ inhibitor idelalisib with Syk inhibitors like GS-9973 (entospletinib) or HMPL-523 has demonstrated synergistic anti-tumor effects in preclinical models of chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) nih.govwikipedia.orgnih.govdrugbank.comctdbase.org. However, it is important to note that some preclinical combinations of a Syk inhibitor with idelalisib have been associated with increased pneumonitis, highlighting the need for careful evaluation of toxicity profiles in combination regimens newdrugapprovals.org.

PKC-β Inhibitors Protein Kinase C-beta (PKC-β) is an enzyme downstream of the BCR signaling pathway that plays a role in B-cell survival and proliferation abcam.comuni-freiburg.de. While direct preclinical combination data for this compound with PKC-β inhibitors are not explicitly available, studies have shown that PKC-β inhibitors, such as enzastaurin (B1662900) or AEB071 (sotrastaurin), demonstrate preclinical activity in B-cell malignancies like CLL wikipedia.orgguidetoimmunopharmacology.orgciteab.comnih.govabcam.comuni-freiburg.deuni.lu. The inhibition of PKC-β can affect downstream transcriptional genes, including c-Myc, and may disrupt microenvironment-mediated survival pathways, suggesting a potential for synergistic interactions when combined with PI3Kδ inhibitors that also target BCR signaling abcam.comuni-freiburg.de.

Comparative Preclinical Pharmacology and Drug Discovery Insights

Benchmarking INCB40093 against Other PI3Kδ Inhibitors in Preclinical Development

This compound demonstrates high potency and selectivity for the PI3Kδ kinase. In biochemical assays, it potently inhibits PI3Kδ with 74 to over 900-fold selectivity against other PI3K family members. Furthermore, it exhibits minimal inhibition (<30% inhibition) across a broad panel of 196 other kinases when tested at a concentration of 1 μM. researchgate.netaacrjournals.orgmedkoo.comresearchgate.net

In comparative preclinical studies, this compound has been benchmarked against other PI3Kδ inhibitors such as Idelalisib (B1684644), TGR-1202 (Umbralisib), and AMG-319. Idelalisib, the first FDA-approved PI3Kδ selective inhibitor, potently targets PI3Kδ with an IC50 of 2.5 nM, showing at least 40- to 300-fold more potency than other PI3K isoforms. It also showed no significant off-target activity in a 401 kinase screening assay at 10 nM. aacrjournals.orgaai.orgashpublications.org TGR-1202 (Umbralisib) is a next-generation PI3Kδ inhibitor with IC50 and EC50 values of 22.2 nM and 24.3 nM, respectively, in enzyme and cell-based assays. It displays high selectivity over alpha (>1000-fold), beta (>30-50-fold), and gamma (>15-50-fold) isoforms. cenmed.commdpi.com AMG-319 is another PI3Kδ inhibitor that has been investigated for its potential anti-cancer effects. wikipedia.org

A comparative overview of the preclinical selectivity of these inhibitors is presented below:

Table 1: Preclinical Selectivity of PI3Kδ Inhibitors

CompoundPI3Kδ Selectivity (vs. other PI3K isoforms)Other Kinase Inhibition (at 1 µM)Cell-based IC50 (B-cell malignancies)
This compound74 to >900-fold researchgate.netaacrjournals.orgmedkoo.com<30% inhibition of 196 kinases aacrjournals.orgmedkoo.com~10-100 nM aacrjournals.orgmedkoo.com
Idelalisib40- to 300-fold ashpublications.orgMinimal off-target activity in 401 kinase assay ashpublications.org19 nM (PI3Kδ IC50) nih.gov
TGR-1202 (Umbralisib)>1000-fold (α), >30-50-fold (β), >15-50-fold (γ) cenmed.comNot explicitly stated in provided snippets100-300 nM (CD19 cell proliferation) cenmed.com
AMG-319PI3Kδ inhibitor wikipedia.orgNot explicitly stated in provided snippetsNot explicitly stated in provided snippets

This compound has demonstrated potent antiproliferative activity against human B-cell tumors. It blocks the proliferation of primary B cells induced by PI3Kδ-mediated signaling through various receptors like BCR and CD40. Its effects are specific to lymphoid cells, showing no significant effect on the growth of non-lymphoid cell lines and being at least 50 times less potent in assays measuring human T cell or NK cell proliferation, and neutrophil and macrophage function. researchgate.netaacrjournals.orgmedkoo.com In in vivo models, oral administration of this compound inhibited tumor growth as a single agent in the Pfeiffer model of non-Hodgkin's lymphoma and also potentiated the anti-tumor effects of bendamustine (B91647). researchgate.netaacrjournals.org

Strategies for Improving Selectivity and Reducing Off-Target Effects in Next-Generation PI3Kδ Inhibitors

The development of next-generation PI3Kδ inhibitors focuses on enhancing selectivity and mitigating off-target effects to improve tolerability and efficacy. Strategies include refining chemical structures to achieve higher isoform specificity and exploring novel dosing schedules. mdpi.comtandfonline.commdpi.com

For instance, umbralisib (B560156) (TGR-1202) represents a next-generation inhibitor with a distinct chemical structure and kinome profile compared to earlier compounds like idelalisib. Its improved PI3Kδ selectivity is associated with a high level of plasma exposure, allowing for once-daily oral administration. mdpi.com Furthermore, the activity of umbralisib is also attributed to its additional inhibition of casein kinase-1ε (CK1ε), which regulates the WNT signaling pathway and onco-proteins like c-Myc, potentially offering added therapeutic efficacy in lymphomas characterized by c-Myc overexpression. mdpi.com

Another approach involves optimizing pharmacological parameters and conducting correlative studies to improve the risk-benefit ratio. Intermittent dosing schedules, as explored with zandelisib, have shown the potential to maintain efficacy while substantially reducing immune-related adverse events (IR-AEs) often associated with continuous PI3Kδ inhibition. tandfonline.commdpi.comashpublications.org This strategy aims to allow for the repopulation of regulatory T cells, which may be affected by continuous PI3Kδ inhibition. tandfonline.com

Translational Potential of Preclinical Findings for PI3Kδ Pathway Modulation

The robust preclinical findings for PI3Kδ inhibitors, including this compound, underscore their significant translational potential for modulating the PI3Kδ pathway in clinical settings. The critical role of PI3Kδ in B-cell survival, proliferation, and migration, especially when aberrantly activated in B-cell malignancies, makes it a compelling therapeutic target. frontiersin.orgaacrjournals.org

Preclinical data demonstrating this compound's potent inhibition of PI3Kδ-mediated signaling and its antiproliferative effects in B-cell lines and xenograft models provide a strong rationale for its clinical evaluation. researchgate.netaacrjournals.org The compound's selectivity for B cells, with minimal impact on other immune cell types (T cells, NK cells, neutrophils, macrophages), suggests a potentially favorable therapeutic window, restricting its impact primarily to malignant B cells. researchgate.netaacrjournals.org

The observed single-agent activity and the ability of this compound to potentiate the effects of conventional chemotherapeutic agents like bendamustine in preclinical models highlight its potential for combination therapies, which are often employed in cancer treatment to enhance efficacy and overcome resistance. researchgate.netaacrjournals.org This aligns with broader strategies in PI3K inhibitor development, where combination therapies with other targeted agents, chemotherapy, radiotherapy, or immunotherapy are being explored to improve outcomes and overcome resistance. mdpi.comconsensus.app

Contribution of this compound Research to Broader Understanding of B-cell Malignancy Pathogenesis

Research on this compound has significantly contributed to the broader understanding of B-cell malignancy pathogenesis by reinforcing the central role of PI3Kδ signaling in these diseases. Studies with this compound, similar to those with other PI3Kδ inhibitors, have confirmed that aberrant activation of the PI3Kδ pathway is a key oncogenic driver in various B-cell leukemias and lymphomas, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). researchgate.netaacrjournals.orgfrontiersin.orgaacrjournals.org

The compound's ability to inhibit constitutive PI3K signaling, as measured by reduced phosphorylation of AKT and FOXO in B-cell malignancy cell lines, provides direct evidence of the pathway's dependency for cell proliferation in these cancers. researchgate.net Furthermore, the selective impact of this compound on B cells, with limited effects on non-lymphoid cells and other immune cell subsets, underscores the specific involvement of PI3Kδ in B-cell-driven malignancies. researchgate.netaacrjournals.org This specificity helps to delineate the unique contributions of PI3Kδ to the survival and growth of malignant B cells, distinguishing its role from other PI3K isoforms. theoncologynurse.com

By demonstrating effective inhibition of tumor growth in xenograft models of non-Hodgkin's lymphoma, this compound research has provided further in vivo validation of PI3Kδ as a crucial therapeutic target and has deepened the understanding of how targeting this specific isoform can disrupt the pathogenesis of B-cell malignancies. researchgate.netaacrjournals.org

Future Directions in Preclinical Drug Discovery for PI3Kδ Inhibition

Future directions in preclinical drug discovery for PI3Kδ inhibition are largely driven by the lessons learned from earlier compounds, including this compound, and the ongoing need to develop more effective and better-tolerated therapies. Key areas of focus include:

Enhanced Isoform Selectivity and Novel Chemical Scaffolds: Continued efforts are aimed at designing inhibitors with even greater selectivity for PI3Kδ to further minimize off-target effects and associated toxicities. This involves exploring novel chemical scaffolds and binding modes to achieve improved pharmacokinetic and pharmacodynamic profiles. mdpi.commdpi.comnih.gov

Combination Therapies: Preclinical studies will continue to explore rational combinations of PI3Kδ inhibitors with other targeted agents, such as immune checkpoint inhibitors, BTK inhibitors, or conventional chemotherapies, to achieve synergistic anti-tumor effects and overcome resistance mechanisms. mdpi.commdpi.comconsensus.apphaematologica.org The goal is to identify optimal combinations that can deepen responses and improve durability.

Understanding and Overcoming Resistance: Research will focus on elucidating mechanisms of intrinsic and acquired resistance to PI3Kδ inhibitors, including feedback activation of compensatory pathways or mutations within the PI3K pathway. This understanding will inform the development of next-generation inhibitors or combination strategies to circumvent resistance. mdpi.comconsensus.app

Modulation of the Tumor Microenvironment: Given PI3Kδ's role in immune regulation, future preclinical work will investigate how PI3Kδ inhibitors can modulate the tumor immune microenvironment to enhance anti-tumor immunity. This includes studying their effects on regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and other immune cell populations that contribute to immunosuppression. aacrjournals.orgmdpi.comtheoncologynurse.comrsc.org

Biomarker Identification: Developing predictive biomarkers to identify patients most likely to respond to PI3Kδ inhibition is a critical area. Preclinical research will aim to discover molecular signatures or genetic alterations that correlate with sensitivity or resistance, enabling more personalized treatment strategies. consensus.apphaematologica.org

These future directions aim to build upon the foundational knowledge provided by compounds like this compound, pushing the boundaries of PI3Kδ inhibition toward more effective and safer therapeutic interventions for B-cell malignancies and potentially other indications.

Q & A

Q. What is the mechanistic basis of INCB40093 in modulating PI3Kδ signaling pathways in B-cell malignancies?

this compound inhibits PI3Kδ, a key kinase in B-cell receptor signaling, thereby suppressing downstream Akt phosphorylation (Ser 473). Experimental data demonstrate that increasing concentrations of this compound (1–3000 nM) enhance Akt phosphorylation across multiple stimuli (PDGF, LPA, Anti-IgM, C5a), suggesting broad inhibitory effects on PI3Kδ activity . Researchers should validate these findings using Western blotting under controlled stimulation conditions, ensuring consistent cell lines and reagent purity (e.g., manufacturer, batch number) to avoid variability .

Q. Which experimental models are most suitable for evaluating this compound efficacy in lymphoid malignancies?

Preclinical studies should prioritize human B-cell lymphoma cell lines (e.g., SU-DHL-4, Ramos) and primary patient-derived xenograft (PDX) models. Use stimuli like Anti-IgM or C5a to mimic microenvironment interactions, as these replicate physiologically relevant PI3Kδ activation . Include dose-response curves (1–3000 nM) to assess potency and specificity. Ensure ethical compliance by obtaining institutional approval for PDX models and adhering to CONSORT guidelines for in vivo studies .

Q. How can researchers quantify Akt phosphorylation as a biomarker for this compound activity in vitro?

Standardize assays using phospho-specific antibodies (e.g., pAkt Ser 473) with normalization to total Akt. Include triplicate samples and controls (untreated, vehicle, and positive controls like PI3Kδ agonists). Data should be analyzed via densitometry, with statistical tests (e.g., ANOVA) to confirm significance. Avoid repeating data in both text and figures; instead, highlight trends (e.g., dose-dependent effects in C5a-stimulated cells) .

Advanced Research Questions

Q. How should contradictory data on this compound-induced Akt phosphorylation across stimuli (e.g., PDGF vs. C5a) be interpreted?

Contradictions may arise from stimulus-specific signaling crosstalk (e.g., PDGF activating parallel pathways like MAPK). Apply the PICOT framework to refine hypotheses: Population (specific cell lines), Intervention (this compound concentration), Comparison (stimuli), Outcome (pAkt levels), Time (exposure duration) . Use pathway inhibition assays (e.g., MEK inhibitors) to isolate PI3Kδ-dependent effects. Prioritize principal contradictions (e.g., dominant signaling nodes) using the FINER criteria to ensure feasibility and novelty .

Q. What methodological strategies optimize combination therapies involving this compound in resistant B-cell malignancies?

Design studies using synergistic agents (e.g., BTK inhibitors) with factorial experimental designs. For example, test this compound ± ibrutinib across a matrix of concentrations to calculate combination indices (CI). Validate findings in 3D co-culture models incorporating stromal cells to mimic tumor microenvironments. Report statistical interactions (e.g., p-values for synergism) and adhere to open-access data-sharing protocols for reproducibility .

Q. How can researchers systematically investigate resistance mechanisms to this compound in preclinical models?

Employ CRISPR-Cas9 screens or RNA-seq to identify upregulated survival pathways (e.g., NF-κB). Use longitudinal sampling of PDX models to track clonal evolution. Analyze data via bioinformatics pipelines (e.g., GSEA for pathway enrichment) and validate hits using siRNA knockdown. Address ethical considerations by pre-regulating trials and obtaining informed consent for patient-derived samples .

Methodological Guidelines

  • Data Presentation : Avoid duplicating results in text and tables. Use line graphs for dose-response trends and heatmaps for multi-stimuli comparisons .
  • Statistical Rigor : Apply mixed-effects models for repeated measures and correct for multiple comparisons (e.g., Bonferroni). Report exact p-values and effect sizes .
  • Reproducibility : Detail reagent sources (e.g., this compound batch numbers) and experimental conditions (e.g., serum starvation duration) in supplementary materials .

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